N-methylazetidin-2-amine;dihydrochloride

Description

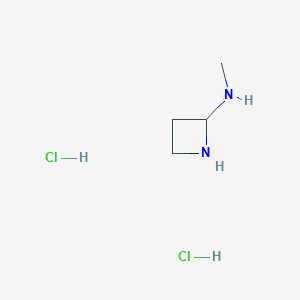

N-Methylazetidin-2-amine dihydrochloride is a bicyclic amine compound featuring a four-membered azetidine ring with a methyl group attached to the nitrogen and an amine group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N-methylazetidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-5-4-2-3-6-4;;/h4-6H,2-3H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDLAIJURSKZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Chemical Properties

N-Methylazetidin-2-amine; dihydrochloride is synthesized through various methods, including the aza-Michael addition reaction, which is crucial for constructing C–N bonds in organic compounds. This method allows for the efficient production of azetidine derivatives, which are essential in developing new pharmaceuticals . The compound's structure features a four-membered ring containing nitrogen, contributing to its unique reactivity and biological properties.

Neuropharmacology

Recent studies have indicated that N-methylazetidin-2-amine derivatives exhibit significant neuropharmacological effects. For instance, compounds derived from this amine have been explored for their potential as multitarget drugs in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can simultaneously interact with multiple receptors and enzymes, potentially improving therapeutic outcomes compared to traditional single-target drugs .

Anticancer Properties

N-Methylazetidin-2-amine derivatives have also shown promise in cancer research. Specific analogs have demonstrated antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells. For example, some derivatives exhibited low nanomolar IC50 values, indicating potent anticancer activity with minimal toxicity to normal cells . This dual action makes them attractive candidates for further development in oncology.

Histamine H4 Receptor Antagonism

Research has identified N-methylazetidin-2-amine; dihydrochloride as a potential histamine H4 receptor antagonist. This receptor plays a role in immune response and inflammation, suggesting that antagonists could be beneficial in treating allergic reactions and autoimmune diseases . The ability to modulate this receptor's activity may lead to novel therapeutic strategies for managing chronic inflammatory conditions.

CNS Disorders

The compound's ability to influence neurotransmitter systems positions it as a candidate for treating central nervous system disorders. Its action on serotonin receptors (5-HT6R and 5-HT3R) indicates a potential role in modulating mood and anxiety disorders . The multitarget approach of these compounds may offer new avenues for developing treatments with fewer side effects than existing therapies.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives

Azetidine derivatives vary in substituent groups and amine positions, significantly influencing their biological activity and physicochemical properties.

Key Observations :

- The position of the amine group (2 vs. 3 in azetidine) can alter molecular conformation and target interactions. For example, 2-methylhistamine dihydrochloride binds H₂ receptors more selectively than its 4-methyl counterpart .

- Substituent effects : Methyl and ethyl groups influence lipophilicity (logP), while halogens (e.g., chloro) enhance reactivity .

Pharmacological Comparisons with Dihydrochloride Salts

Kinase Inhibitors

Dihydrochloride salts of kinase inhibitors demonstrate varied potency and selectivity depending on structural features.

Key Observations :

- Structural motifs dictate activity: Vanoxerine’s triheterocyclic structure enables multi-kinase inhibition, whereas alexidine’s dibiguanide moiety is critical for PTPMT1 inhibition .

- Salt form impacts bioavailability : Dihydrochloride salts improve water solubility, crucial for in vivo efficacy .

Dopaminergic and Serotonergic Modulators

Dihydrochloride salts in this class exhibit varied receptor affinities and therapeutic effects.

Key Observations :

- Substituent positioning: For example, trifluoperazine’s chloro group enhances D2 affinity, while vanoxerine’s diarylpiperazine structure aids dopamine reuptake inhibition .

Physicochemical Properties

Solubility and Stability

Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methylazetidin-2-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives can be synthesized via reduction of nitro compounds or alkylation of primary amines. Polar solvents (e.g., water or alcohols) and reducing agents like sodium borohydride are commonly used, with subsequent dihydrochloride salt formation via hydrochloric acid treatment . Optimization of reaction time and temperature is critical to minimize by-products .

Q. What analytical techniques are essential for characterizing N-methylazetidin-2-amine dihydrochloride?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the azetidine ring structure and methyl substitution.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect residual solvents or impurities (e.g., unreacted precursors) .

- X-ray Crystallography : Optional for definitive structural confirmation if single crystals are obtainable.

Q. What are the storage and handling protocols for this hygroscopic dihydrochloride salt?

- Methodological Answer : Store in airtight, desiccated containers at 2–8°C to prevent hydrolysis or deliquescence. Handle in a moisture-controlled environment (e.g., glovebox) during weighing. Pre-dry solvents for biological assays to avoid salt dissociation .

Advanced Research Questions

Q. How does the dihydrochloride form influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in alkaline buffers. For in vitro assays, use pH-adjusted phosphate-buffered saline (PBS) or Tris-HCl buffers (pH 4–6) to maintain salt integrity. Monitor degradation via UV-Vis spectroscopy or LC-MS over time .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variable purity or assay conditions. Standardize protocols by:

- Purity Validation : Use HPLC-MS to ensure ≥98% purity, referencing certified standards.

- Assay Replication : Test across multiple cell lines (e.g., HEK293, HeLa) with controlled pH and temperature.

- Batch-to-Batch Consistency : Implement quality control via COA (Certificate of Analysis) for each synthesis batch .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Use design-of-experiment (DoE) approaches to test variables:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve yield.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective ring closure.

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .

Q. What in vitro models are suitable for studying its mechanism of action?

- Methodological Answer : Prioritize models based on hypothesized targets:

- GPCR Binding Assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors).

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) using fluorometric or colorimetric substrates.

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculations .

Q. How to confirm the absence of residual solvents or impurities post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.